Tiafenacil

概述

描述

Tiafenacil is a recently developed herbicide belonging to the pyrimidinedione chemical class. It functions as a protoporphyrinogen IX oxidase inhibitor, which is crucial for its herbicidal activity. This compound is primarily used for preplant burndown in soybean fields to control glyphosate-resistant horseweed .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Tiafenacil involves several steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using batch or continuous flow processes. The process is designed to be cost-effective and environmentally friendly, with stringent quality control measures to ensure consistency and efficacy of the final product .

化学反应分析

Types of Reactions: Tiafenacil undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its activation and degradation in the environment.

Common Reagents and Conditions:

Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.

Reduction: Typically carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Involves nucleophilic or electrophilic reagents to introduce or replace functional groups.

Major Products Formed: The primary products formed from these reactions include various transformation products, such as TP1, TP2, TP3, TP4, and TP5, which are analyzed using advanced techniques like UHPLC-QTOF-MS/MS .

科学研究应用

Field Studies

- Weed Control Efficacy : Research conducted in California orchards demonstrated that tiafenacil effectively controlled both broadleaf and grass weeds when applied at rates of 12 g ai ha-1. In greenhouse settings, it achieved 98-100% control of barnyardgrass and 95-98% control of junglerice .

- Reduced Application Rates : Studies have shown that reduced rates of this compound (from 12.5% to 0.4% of the lowest labeled application) can still provide effective weed control without significant crop injury, suggesting flexibility in application strategies .

- Crop Safety : this compound has been evaluated for its safety on various crops, including young almond, walnut, prune, and pistachio trees. Results indicated no visual injury or adverse effects on tree growth over multiple applications at varying rates .

Toxicological Profile

This compound exhibits a low acute toxicity profile across several species, including rats and dogs. The no observed adverse effect levels (NOAEL) for repeated doses were established at 9-14 mg/kg bw/day for various species. Importantly, this compound did not demonstrate carcinogenicity or genotoxicity in extensive studies .

Summary of Toxicological Findings

| Study Type | NOAEL (mg/kg bw/day) | Observations |

|---|---|---|

| Mice (repeat-dose) | 13 (males), 14 (females) | Effects on red blood cells observed |

| Rats (repeat-dose) | 9 (males), 10 (females) | Similar effects as noted in mice |

| Dogs (90-day study) | 10 | No significant adverse effects |

| Dogs (52-week study) | 20 | No significant adverse effects |

Residue Management and Metabolism

This compound's metabolism has been studied extensively across various crops including maize, potatoes, and cotton. Key metabolites such as trifluroacetic acid have been identified as significant residues in target animals like lactating goats and laying hens . The analytical methods employed for residue detection include QuEChERS followed by ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry .

Case Studies

- Orchard Cropping Systems : A comprehensive study evaluated the use of this compound in California orchards where it was applied multiple times over three years to assess both weed control efficacy and crop safety. The findings confirmed that this compound could be safely used without causing harm to young fruit trees while effectively managing weed populations .

- Rice Growth Impact : Another study focused on the impact of reduced rates of this compound on rice growth during early vegetative stages, revealing that applications should be avoided during this period to prevent visual injury to the crop .

作用机制

Tiafenacil exerts its herbicidal effects by inhibiting the enzyme protoporphyrinogen IX oxidase. This inhibition leads to the accumulation of protoporphyrinogen, which undergoes non-enzymatic oxidation to form protoporphyrin IX. The accumulation of protoporphyrin IX generates reactive oxygen species, causing cellular damage and ultimately leading to plant death .

相似化合物的比较

Saflufenacil: Another protoporphyrinogen IX oxidase inhibitor used for similar applications.

Metribuzin: Often used in combination with Tiafenacil for enhanced herbicidal activity.

Glyphosate: A widely used herbicide with a different mechanism of action.

Uniqueness of this compound: this compound stands out due to its high efficacy against glyphosate-resistant weeds and its rapid action. It also has a favorable environmental profile, with low toxicity to non-target organisms and minimal residual activity in the soil .

生物活性

Tiafenacil, a novel herbicide developed from the pyrimidinedione chemical class, functions primarily as a protoporphyrinogen oxidase (PPO) inhibitor. It was introduced in 2012 and has since gained attention for its efficacy against glyphosate-resistant weeds, particularly in soybean cultivation. This article examines the biological activity of this compound, focusing on its mode of action, efficacy, toxicity profiles, and environmental impact.

Mode of Action

This compound operates by inhibiting the enzyme protoporphyrinogen oxidase, which is critical in the heme synthesis pathway. This inhibition leads to the accumulation of protoporphyrin IX, resulting in the production of reactive oxygen species upon light exposure. Consequently, this causes rapid disintegration and necrosis of plant tissues within hours of application .

Mechanism Summary

- Target Enzyme : Protoporphyrinogen oxidase (PPO)

- Action : Inhibition leads to chlorosis and necrosis

- Timeframe : Symptoms develop within hours; plant death occurs within days

Efficacy Against Weeds

Field studies have demonstrated this compound's effectiveness in controlling various weed species, including glyphosate-resistant horseweed (Conyza canadensis). The following table summarizes its efficacy compared to standard herbicides:

| Treatment | Dose (g ai ha−1) | Control Rate (%) at 8 WAA |

|---|---|---|

| This compound alone | 21 | 50 |

| This compound + Metribuzin | 25 + 400 | 88 |

| Saflufenacil + Metribuzin | 25 + 400 | 98 |

| Glyphosate/Dicamba + Saflufenacil | 1200/600 + 25 | 100 |

These results indicate that this compound can be effectively used alone or in combination with other herbicides to manage resistant weed populations without causing significant crop injury .

Acute Toxicity

This compound exhibits low acute toxicity across various routes of exposure. Studies indicate:

- Oral : Low toxicity in rats

- Dermal : Not a skin irritant in rabbits

- Inhalation : Low toxicity noted .

Chronic Toxicity

Long-term studies reveal no significant carcinogenic effects:

- No increase in cancer incidence observed in mice or rats at high doses.

- The No Observed Adverse Effect Level (NOAEL) for red blood cell effects was established at:

Reproductive and Neurotoxicity Studies

This compound did not affect reproductive performance or fetal development in animal models. Additionally, it showed no evidence of neurotoxicity in repeated dose studies .

Environmental Impact and Degradation

Research indicates that this compound dissipates under aerobic conditions following first-order kinetics, while under anaerobic conditions, it follows second-order kinetics. Transformation products (TPs) such as TP1 and TP4 were identified, with their toxicity assessed using ECOSAR models. This information is crucial for understanding the environmental fate of this compound and its potential impact on non-target organisms .

Transformation Pathways

- Aerobic Conditions : First-order kinetics leading to TP1 and TP4.

- Anaerobic Conditions : Second-order kinetics with different transformation products.

Case Studies

Several field trials have been conducted to assess the effectiveness of this compound in real-world agricultural settings:

-

Study on Glyphosate-Resistant Horseweed :

- Conducted over multiple seasons.

- Results showed that this compound effectively controlled GR horseweed with minimal crop injury.

- Combination Treatments :

属性

IUPAC Name |

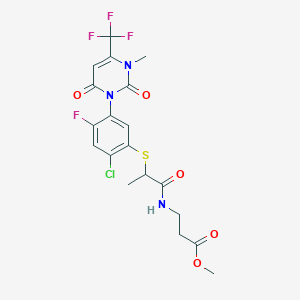

methyl 3-[2-[2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]phenyl]sulfanylpropanoylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClF4N3O5S/c1-9(17(30)25-5-4-16(29)32-3)33-13-7-12(11(21)6-10(13)20)27-15(28)8-14(19(22,23)24)26(2)18(27)31/h6-9H,4-5H2,1-3H3,(H,25,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPTPZPIXUPELRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCC(=O)OC)SC1=C(C=C(C(=C1)N2C(=O)C=C(N(C2=O)C)C(F)(F)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClF4N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20873394 | |

| Record name | Tiafenacil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220411-29-9 | |

| Record name | Tiafenacil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1220411299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiafenacil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-((2RS)-2-{2-chloro-4-fluoro-5-(1,2,3,6-tetrahydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)phenylthio}propionamido)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIAFENACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LL8M8V4YB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。